molecular formula C13H19N3O B11824269 2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11824269
M. Wt: 233.31 g/mol
InChI Key: BYMMPJAQMVAYSY-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound with a unique structure that includes a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-6-(methylamino)pyridine with piperidine-1-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyridine-3-methanol
  • 2-(Methylamino)pyridine-3-carboxylic acid
  • 2-(Methylamino)pyridine-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Uniqueness

2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring and a pyridine ring with an aldehyde functional group makes it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-[2-methyl-6-(methylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O/c1-10-11(6-7-13(14-2)15-10)12-5-3-4-8-16(12)9-17/h6-7,9,12H,3-5,8H2,1-2H3,(H,14,15)

InChI Key

BYMMPJAQMVAYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)C2CCCCN2C=O

Origin of Product

United States

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